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Compound of Interest

Compound Name: Methyl 3-bromo-4-formylbenzoate

Cat. No.: B582041

Introduction

Methyl 3-bromo-4-formylbenzoate is a valuable and versatile building block in medicinal
chemistry, offering multiple reaction sites for the synthesis of a diverse range of complex
molecules. Its structure, featuring a bromine atom, an aldehyde, and a methyl ester on a
benzene ring, allows for sequential and site-selective modifications, making it an ideal starting
point for the construction of novel therapeutic agents. This application note provides an
overview of its utility, along with detailed protocols for key chemical transformations, including
reductive amination and difluoromethylation, which are crucial in the development of kinase
inhibitors and other targeted therapies.

Chemical Structure and Properties
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Property Value

IUPAC Name Methyl 3-bromo-4-formylbenzoate
CAS Number 90484-53-0[1]

Molecular Formula CoH7BrO3s[1]

Molecular Weight 243.05 g/mol [1]

Appearance Off-white to pale yellow solid

Solubilit Soluble in dichloromethane (DCM), methanol,
olubility _
and other common organic solvents

Applications in Medicinal Chemistry

The strategic placement of the bromo, formyl, and methyl ester functional groups on the
aromatic ring makes Methyl 3-bromo-4-formylbenzoate a highly sought-after precursor for
the synthesis of various pharmacologically active compounds.

» Kinase Inhibitors: The aldehyde functionality is a key handle for introducing amine-containing
fragments through reductive amination, a common strategy in the synthesis of kinase
inhibitors. The resulting secondary or tertiary amines can form crucial hydrogen bonds within
the ATP-binding pocket of kinases. The aromatic scaffold can be further elaborated via
cross-coupling reactions at the bromine position to access diverse chemical space.

o HDACS Inhibitors: As demonstrated in the synthesis of novel histone deacetylase 6 (HDAC6)
inhibitors, the aldehyde group can be readily converted into an aminomethyl group, which
serves as a linker to connect to other pharmacophoric elements.[2]

o DDRs Inhibitors: This precursor is also utilized in the synthesis of Discoidin Domain Receptor
(DDR) inhibitors, where the formyl group can be transformed into other functionalities, such
as a difluoromethyl group, to modulate the electronic properties and metabolic stability of the
final compound.

 GPCR Modulators and Heterocyclic Scaffolds: The multiple reactive sites allow for the
construction of complex heterocyclic systems, which are prevalent in G-protein coupled
receptor (GPCR) modulators and other drug classes.
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Experimental Protocols

The following protocols are examples of key transformations that can be performed with Methyl

3-bromo-4-formylbenzoate.

Protocol 1: Reductive Amination for the Synthesis of an
HDACG Inhibitor Intermediate

This protocol details the reductive amination of Methyl 3-bromo-4-formylbenzoate with 1-
adamantanemethylamine, a key step in the synthesis of novel HDACG6 inhibitors.[2]

Reaction Scheme:

Methanol
Sodium triacetoxyborohydride

Methyl 3-bromo-4-formylbenzoate __ reagentl, reagent2

Methyl 3-bromo-4-(((adamantan-1-yl)methyl)amino)methyl)benzoate

.

+ 1-Adamantanemethylamine

Click to download full resolution via product page
A reductive amination reaction scheme.

Materials:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b582041?utm_src=pdf-body
https://www.benchchem.com/product/b582041?utm_src=pdf-body
https://www.benchchem.com/product/b582041?utm_src=pdf-body
https://patents.google.com/patent/WO2018191360A1/en
https://www.benchchem.com/product/b582041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

CAS Molecular ] Moles ]
Reagent . Quantity Equivalents
Number Weight (mmol)
Methyl 3-
bromo-4-
90484-53-0 243.05 100 mg 0.412 1.0
formylbenzoa
te
1-
Adamantane 3254-35-5 165.28 100 mg 0.606 15
methylamine
Sodium
triacetoxybor 56553-60-7 211.94 150 mg 0.708 1.7
ohydride
Methanol 67-56-1 32.04 2mL - -
Ethyl acetate 141-78-6 88.11 As needed - -
Water 7732-18-5 18.02 As needed - -

Procedure:

e In a round-bottom flask, dissolve Methyl 3-bromo-4-formylbenzoate (100 mg, 0.412 mmol)
in methanol (2 mL).

 To this solution, add 1-adamantanemethylamine (100 mg, 0.606 mmol).
 Stir the mixture at room temperature for 2 hours to facilitate imine formation.
¢ Add sodium triacetoxyborohydride (150 mg, 0.708 mmol) to the reaction mixture in portions.

» Continue stirring at room temperature until the starting material is consumed (monitor by TLC
or LC-MS).

o Once the reaction is complete, concentrate the mixture in vacuo.

» Partition the residue between ethyl acetate and water.
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» Extract the aqueous layer two more times with ethyl acetate.

+ Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

e The product can be further purified by column chromatography on silica gel.

Protocol 2: Difluoromethylation of the Formyl Group

This protocol describes the conversion of the aldehyde functionality in Methyl 3-bromo-4-
formylbenzoate to a difluoromethyl group, a common bioisosteric replacement for a hydroxyl
or thiol group, which can improve metabolic stability and binding affinity.

Reaction Scheme:

DCM

DAST

reagentl, reagent2

Methyl 3-bromo-4-formylbenzoate » Methyl 3-bromo-4-(difluoromethyl)benzoate

Click to download full resolution via product page

A difluoromethylation reaction scheme.

Materials:
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CAS Molecular ] Moles ]
Reagent . Quantity Equivalents
Number Weight (mmol)

Methyl 3-
bromo-4-

90484-53-0 243.05 59 20.57 1.0
formylbenzoa

te

Diethylamino
sulfur

38078-09-0 161.19 4.08 mL 30.9 15
trifluoride

(DAST)

Dichlorometh
ane (DCM), 75-09-2 84.93 103 mL - -

anhydrous

Saturated

Sodium

Bicarbonate - - As needed - -
(NaHCO:s)

solution

Procedure:

e Dissolve Methyl 3-bromo-4-formylbenzoate (5 g, 20.57 mmol) in anhydrous
dichloromethane (103 mL) in a flask under an inert atmosphere.

e Cool the solution to 0°C using an ice bath.
e Slowly add diethylaminosulfur trifluoride (DAST) (4.08 mL, 30.9 mmol) to the cooled solution.
» Allow the reaction mixture to warm to room temperature and stir overnight.

o Carefully quench the reaction by the slow addition of a saturated aqueous solution of
NaHCO:s.

o Extract the mixture with DCM three times.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b582041?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENCHE e iy i

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

e The product can be used in the next step without further purification or purified by column

chromatography.

Potential Future Reactions

While specific literature examples for the following reactions with Methyl 3-bromo-4-
formylbenzoate are not yet prevalent, its structure is highly amenable to these standard and
powerful transformations in medicinal chemistry. The following diagrams illustrate the potential

for Suzuki-Miyaura, Sonogashira, and Wittig reactions.

Wittig Reaction

Ph3P=CHR

Methyl 3-bromo-4-formylbenzoate reagent_wittlg , Methyl 3-bromo-4-vinylbenzoate derivative

Sonogashira Coupling

R-C=CH
Pd/Cu catalyst, Base

reagent_sono

Methyl 3-bromo-4-formylbenzoate » Methyl 3-alkynyl-4-formylbenzoate

Suzuki-Miyaura Coupling

R-B(OH)2
Pd catalyst, Base

reagent_suzuki

Methyl 3-bromo-4-formylbenzoate » Methyl 3-aryl-4-formylbenzoate
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Potential synthetic transformations.

Conclusion

Methyl 3-bromo-4-formylbenzoate is a key intermediate that provides medicinal chemists
with a flexible platform for the synthesis of diverse and complex molecular architectures. The
ability to perform selective transformations on its three distinct functional groups allows for the
systematic exploration of structure-activity relationships, which is fundamental to the drug
discovery process. The protocols provided herein serve as a practical guide for researchers
looking to leverage the synthetic potential of this valuable precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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